molecular formula C10H12F3NO B14806708 (5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanol

(5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanol

Cat. No.: B14806708
M. Wt: 219.20 g/mol
InChI Key: KKQHHWMUGODKMI-UHFFFAOYSA-N
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Description

(5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanol is a chemical compound with the molecular formula C10H12F3NO It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanol typically involves the reaction of 3-pyridinemethanol with 1,1,1-trifluoro-2-methylpropane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield pyridinecarboxaldehyde or pyridinecarboxylic acid, while reduction of the pyridine ring can produce piperidine derivatives .

Scientific Research Applications

(5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanol is unique due to its specific combination of a trifluoromethyl group, pyridine ring, and methanol group. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

[5-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-yl]methanol

InChI

InChI=1S/C10H12F3NO/c1-9(2,10(11,12)13)8-3-7(6-15)4-14-5-8/h3-5,15H,6H2,1-2H3

InChI Key

KKQHHWMUGODKMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=CC(=C1)CO)C(F)(F)F

Origin of Product

United States

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